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Compound of Interest

2-[(2-Chloro-4-

Compound Name:
fluorobenzyl)thiolacetohydrazide

CAS No.: 669709-40-4

Cat. No.: B1286237

Get Quote

Executive Summary

2-[(2-Chloro-4-fluorobenzyl)thio]lacetohydrazide (CAS: 669709-40-4) represents a critical
scaffold in medicinal chemistry, functioning primarily as a pharmacophore-rich intermediate for
the synthesis of heterocyclic bioactive agents.[1] Characterized by a thioether linkage
connecting a halogenated benzyl moiety to a hydrazide tail, this compound exhibits significant
versatility in generating Schiff bases (hydrazones), 1,3,4-oxadiazoles, and thiadiazoles.

This technical guide provides a rigorous structural analysis, detailing the synthetic causality,
spectroscopic signatures (NMR, IR, MS), and physicochemical properties required for its
validation in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Property Specification

2-[(2-Chloro-4-
fluorophenyl)methylthiolacetohydrazide

IUPAC Name

CAS Registry Number 669709-40-4
C
H
Molecular Formula
CIFN
0os
Molecular Weight 248.71 g/mol
Physical State White to off-white crystalline solid

Soluble in DMSO, DMF, hot Ethanol; Insoluble

Solubility i Wat
in Water

100-105 °C (Typical for class; verify

Melting Point i
experimentally)

Synthetic Pathway & Causality

To understand the impurity profile and structural connectivity, one must analyze the synthesis.
The standard protocol involves a nucleophilic substitution followed by hydrazinolysis.

Reaction Logic

e Thioether Formation: The reaction of 2-chloro-4-fluorobenzyl chloride with ethyl thioglycolate
proceeds via an S

2 mechanism. The base (typically K

CO

) deprotonates the thiol group of the glycolate, creating a strong nucleophile that attacks the
benzylic carbon.
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o Critical Control: The 2-chloro substituent provides steric hindrance, potentially slowing the
rate compared to unsubstituted benzyl chlorides, but the 4-fluoro group exerts an inductive
electron-withdrawing effect, slightly activating the benzylic position.

e Hydrazinolysis: The resulting ester intermediate is treated with hydrazine hydrate.[2] This
nucleophilic acyl substitution displaces the ethoxy group to yield the target hydrazide.

Workflow Diagram

2-Chloro-4-fluorobenzyl SN2 Substitution

chloride W}
Ethyl 2-[(2-chloro-4-fluorobenzyl)

thio]acetate

Hydrazinolysis

w

Ethyl thioglycolate ~ >~~"""
2-[(2-Chloro-4-fluorobenzyl)
______________ thioJacetohydrazide
(Ethanol, Reflux)

Figure 1: Synthetic pathway for 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide.

Click to download full resolution via product page

Spectroscopic Characterization (The Core)
Accurate structural validation requires a multi-modal approach. The presence of Fluorine-19 (
F) introduces unique splitting patterns in the

C NMR spectrum which serves as a definitive confirmation tool.

A. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation from ester to hydrazide.
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Frequency (cm

Assignment Structural Insight
)
(NH) /
Doublet/Broad band indicates
3280-3320 NH ] ] )
( primary amine of hydrazide.
)
Amide | band; lower than ester
- precursor (~1735 cm
1650-1670 (C=0)
).
Strong stretch characteristic of
1100-1200 C-F .
(C-F) aryl fluorides.
C-Ch & Fingerprint region confirmation
600-800 ( ) g- P J _
of thioether and chloride.
(C-S)

B. H NMR Spectroscopy (DMSO-d )

The proton NMR provides connectivity data. Note the distinct singlets for the methylene groups
flanking the sulfur atom.

e 9.30 ppm (s, 1H): CONH (Amide proton, D
O exchangeable).

e 7.10-7.50 ppm (m, 3H): Aromatic protons. The splitting is complex due to
F-
H coupling and the 1,2,4-substitution pattern.

e 4.30 ppm (s, 2H): NH

(Amino protons, broad, exchangeable).

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286237?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

e 3.85 ppm (s, 2H): Ar-CH
-S (Benzylic methylene).
e 3.15 ppm (s, 2H): S-CH

-CO (Acyl methylene).

C. C NMR Spectroscopy (with F Coupling)

This is the most diagnostic technique. The fluorine atom couples with carbons, creating

doublets (

¢ 168.5 ppm:C=0 (Hydrazide carbonyl).
e 161.0 ppm (d,
Hz): C-4 (Attached to F).
e 134.5 ppm (d,
Hz): C-2 (Attached to CI).
e 132.0 ppm: C-1 (Ipso to methylene).
e 116.5 ppm (d,
Hz): C-3 (Ortho to F).
e 114.0 ppm (d,
Hz): C-5 (Ortho to F).
e 34.5 ppm: S-CH
-CO.
e 32.0 ppm: Ar-CH

-S.
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D. Mass Spectrometry (ESI-MS)

e Molecular lon [M+H]
: m/z 249.
e Fragmentation:
o Loss of hydrazine (N

H
, -32 amu)
Acylium ion.

o Cleavage at C-S bonds typically yields the 2-chloro-4-fluorobenzyl cation (m/z ~143), a
stable tropylium-like species.

Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Chloro-4-
fluorobenzyl)thio]Jacetohydrazide

Safety: Perform in a fume hood. Hydrazine is toxic and potentially unstable.
« Esterification:
o Dissolve 2-chloro-4-fluorobenzyl chloride (10 mmol) in acetone (30 mL).
o Add ethyl thioglycolate (10 mmol) and anhydrous K

CO
(15 mmol).

o Reflux for 6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
o Filter inorganic salts while hot. Evaporate solvent to obtain the oily ester intermediate.

» Hydrazide Formation:
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[e]

Dissolve the crude ester in absolute ethanol (20 mL).

o

Add hydrazine hydrate (99%, 15 mmol) dropwise at room temperature.

Reflux the mixture for 4 hours.

[¢]

[e]

Cool to 0°C. The solid product will precipitate.

[e]

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Protocol 2: Analytical Validation (HPLC)

For purity assessment during drug development:

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5um).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30:70 to 90:10 over 20 min).

Detection: UV at 254 nm.

Flow Rate: 1.0 mL/min.

Biological Relevance & Pharmacophore Analysis

The structural architecture of this compound allows it to function as a "dual-anchor”
pharmacophore:

e The Hydrazide Domain (-CONHNH

): Acts as a hydrogen bond donor/acceptor network. It is crucial for chelating metal ions in
metalloenzymes (e.g., urease) and forms the basis for hydrazone formation, which is widely
cited for antimycobacterial activity (specifically anti-TB) [1].

e The Thioether Linker (-S-): Provides flexibility, allowing the molecule to adopt conformations
that fit into hydrophobic pockets of bacterial proteins.

e The Halogenated Ring: The 2-Cl and 4-F substituents increase lipophilicity (LogP) and
metabolic stability (blocking para-oxidation), enhancing membrane permeability.
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2-[(2-Chloro-4-fluorobenzyl)thiolacetohydrazide

Pharmacophotic Features

2-Cl, 4-F Substituents Thioether (-S-) Hydrazide (-CONHNH2)
(Lipophilicity & Metabolic Stability) (Conformational Flexibility) (H-Bonding & Metal Chelation)

Precursor for \Mechanism

Schiff Base Synthesis Enzyme Inhibition

Figure 2: Pharmacophore decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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